molecular formula C21H32N2O2 B584561 6-|A-Hydroxy Stanozolol CAS No. 1206164-59-1

6-|A-Hydroxy Stanozolol

Cat. No. B584561
CAS RN: 1206164-59-1
M. Wt: 344.499
InChI Key: ZGXUFMUEOXDZPA-ATGBBQJCSA-N
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Description

6-|A-Hydroxy Stanozolol is a derivative of Stanozolol, a synthetic anabolic steroid . Stanozolol is similar to a naturally occurring steroid testosterone . It is used in the treatment of hereditary angioedema, which causes episodes of swelling of the face, extremities, genitals, bowel wall, and throat . Stanozolol may decrease the frequency and severity of these attacks .


Synthesis Analysis

Stanozolol was first synthesized in 1959 by Clinton et al. by cyclocondensation of oxymetholone with hydrazine hydrate . The preparation, separation, and analysis of two regioisomeric N-glucuronides of stanozolol are described in a manuscript . Glucuronidation was carried out using modified Königs–Knorr conditions developed specifically for pyrazoles .


Molecular Structure Analysis

The molecular formula of Stanozolol is C21H32N2O . Its average mass is 328.492 Da and its monoisotopic mass is 328.251465 Da .


Chemical Reactions Analysis

The metabolism of stanozolol has been investigated extensively since the late 1980s . Hydroxylation can occur enzymatically on C-3′, C-16, C-4, and on C-6/C-7 and conjugate formation on N-1, N-2, C-3′-OH, and C-17-OH .


Physical And Chemical Properties Analysis

The molecular formula of 6-|A-Hydroxy Stanozolol is C21H32N2O2 and its molecular weight is 344.49 .

Scientific Research Applications

  • Impact on Delta-Aminolaevulinic Acid Synthase and Hepatic Monooxygenase Activity : Stanozolol has been shown to significantly increase leucocyte ALA S activity in healthy subjects, and also in rats. This effect is relevant to the treatment of aplastic anaemia with anabolic steroids. Leucocyte ALA S activity could be a system for studying drug porphyrinogenicity in vivo (Thompson et al., 1984).

  • Effects on Telomerase Activity and Liver Aging : Stanozolol administration in rats, especially when combined with exercise, was found to induce telomerase activity at the molecular level in liver tissue, reflecting potential premature liver tissue aging. This suggests a role in cellular aging and tumorigenesis (Ozcagli et al., 2018).

  • Metabolite Detection and Doping Control : Stanozolol's metabolism has been extensively studied for doping control. Detection methodologies include gas chromatography-mass spectrometry and liquid chromatography, highlighting its widespread use among athletes and bodybuilders and the importance of detection methods in sports doping control (Massé et al., 1989).

  • Drug-Drug Interaction and Doping : Research on the effect of non-prohibited drugs on the phase I metabolic profile of stanozolol suggests that some medications can affect the production of stanozolol metabolites, which is important for anti-doping analyses (Mazzarino et al., 2014).

  • Gene Expression in Hair Follicle Dermal Papilla Cells : Stanozolol treatment led to significant changes in gene expression in human hair follicle dermal papilla cells. This study provided preliminary biomarkers for anabolic drug screening, highlighting the influence of stanozolol on different metabolic pathways (Reiter et al., 2008).

  • Phase II Metabolism Study Using the Zebrafish Water Tank Model : This study explored the phase II metabolism of STAN, identifying several hydroxylated-sulfate and glycoconjugate metabolites, which is significant for understanding its metabolic pathways (Matos et al., 2021).

Mechanism of Action

Stanozolol binds to androgen receptors, such as membrane-bound receptor proteins LAGS and stanozolol-binding protein (STBP) . It promotes cell growth (anabolism) and development/maintenance of masculine characteristics (androgenism) .

Safety and Hazards

Stanozolol is suspected of damaging fertility or the unborn child . In rare cases, serious and even fatal cases of liver problems have developed during treatment with stanozolol . Contact your doctor immediately if you experience abdominal pain, light-colored stools, dark-colored urine, unusual fatigue, nausea or vomiting, or yellowing of the skin or eyes .

properties

IUPAC Name

(2R,10S,11R,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,6-diene-11,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-19-10-12-11-22-23-17(12)9-16(19)18(24)8-13-14(19)4-6-20(2)15(13)5-7-21(20,3)25/h11,13-18,24-25H,4-10H2,1-3H3/t13?,14?,15?,16-,17?,18-,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTKQORXELDYSO-GCNCBIFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CC(C4C3(CC5=CN=NC5C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@]2(C)O)C[C@H]([C@@H]4[C@@]3(CC5=CN=NC5C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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